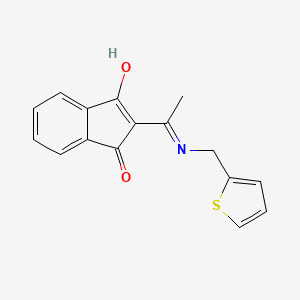
1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, or commonly known as CPMT, is a synthetic compound that has been studied extensively for its potential applications in various scientific research areas. CPMT has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. It has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. Additionally, CPMT has been found to have potential applications in the development of new drugs and treatments.
Scientific Research Applications
Reactivity and Synthesis Applications
- Cyclocondensation Reactions : Derivatives of the compound undergo cyclocondensation to form 5-methylsulfanyl-1,3,4-thiadiazole or 1,2,4-triazole derivatives, showing potential in synthetic chemistry for developing tuberculostatic agents, though no significant activity was found in preliminary tests (Orlewska et al., 2006).
- Heterocyclic Amide Synthesis : A method for the regioselective synthesis of heterocyclic amides via N-acylation, followed by microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcases the utility of such compounds in synthetic chemistry (Moreno-Fuquen et al., 2019).
Herbicidal Activity
- Broad Spectrum Herbicidal Activity : Certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the queried compound, were found to possess excellent herbicidal activity across a wide range of vegetation at low application rates, indicating the potential of such derivatives in agricultural applications (Moran, 2003).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The synthesis of 1,2,4-triazole derivatives has shown effectiveness in generating compounds with antimicrobial properties. These derivatives, including those similar to the compound , can also act as surface active agents, highlighting their potential in medical and industrial applications (El-Sayed, 2006).
Synthetic Building Blocks
- Building Blocks for Peptides and Glycopeptides : The 1,2,4-dithiazolidine-3,5-dione heterocycle, related to the compound's structural motif, serves as a removable amino protecting group in the synthesis of peptides, glycopeptides, and PNA. This demonstrates the compound's relevance as a precursor or building block in the synthesis of complex biological molecules (Barany et al., 2005).
properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUTSFBOBQJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=N1)N)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

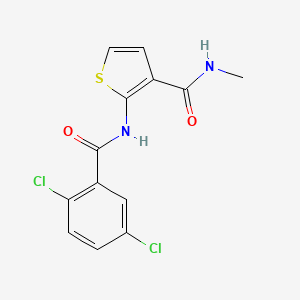
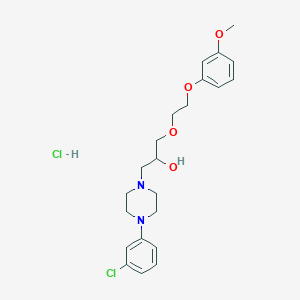
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)
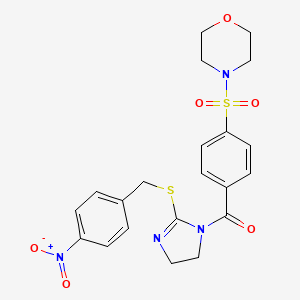
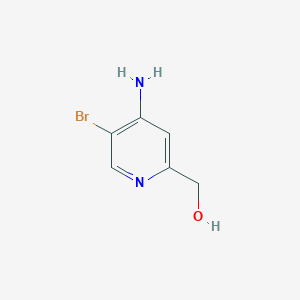
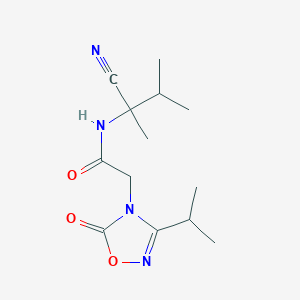
![7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide](/img/no-structure.png)
![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)
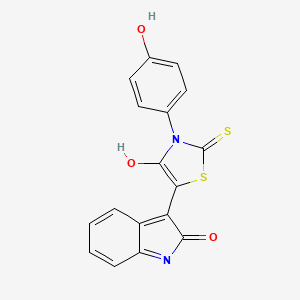
![2,6-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2587301.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)
